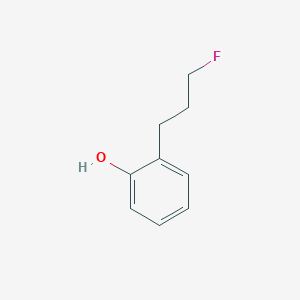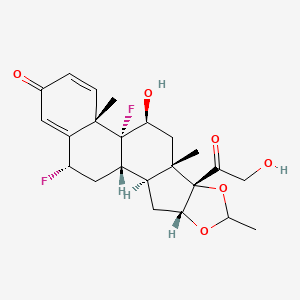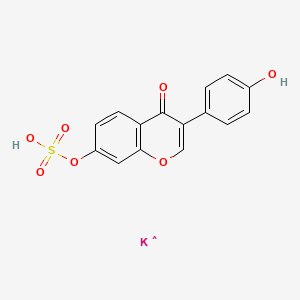
Daidzein 7-Sulfate Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daidzein 7-Sulfate Potassium Salt: is a derivative of daidzein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties . This compound is particularly interesting due to its enhanced solubility and bioavailability compared to its parent compound, daidzein .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Daidzein 7-Sulfate Potassium Salt typically involves the sulfonation of daidzein. This can be achieved by reacting daidzein with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions: Daidzein 7-Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate daidzein .
科学研究应用
Daidzein 7-Sulfate Potassium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonation reactions and the behavior of sulfonated isoflavones.
Biology: The compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and health benefits .
作用机制
The mechanism of action of Daidzein 7-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the JNK signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms
相似化合物的比较
Daidzein: The parent compound with similar biological activities but lower solubility.
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Equol: A metabolite of daidzein with enhanced estrogenic activity
Uniqueness: Daidzein 7-Sulfate Potassium Salt is unique due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar isoflavones .
属性
分子式 |
C15H10KO7S |
|---|---|
分子量 |
373.4 g/mol |
InChI |
InChI=1S/C15H10O7S.K/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17;/h1-8,16H,(H,18,19,20); |
InChI 键 |
KFWINVRUHICRGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


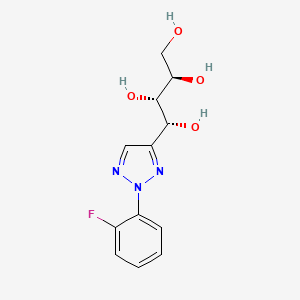
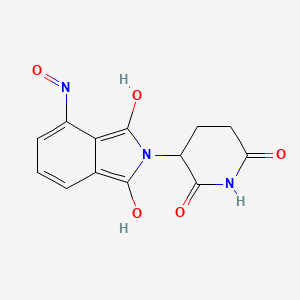
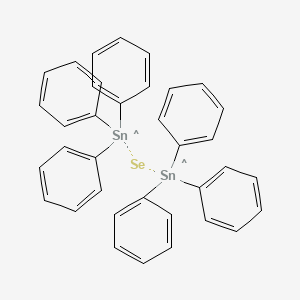
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
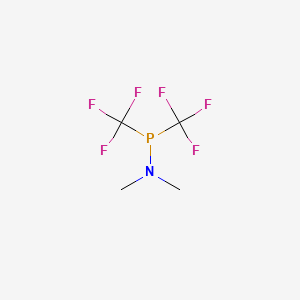
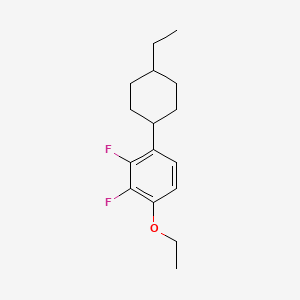
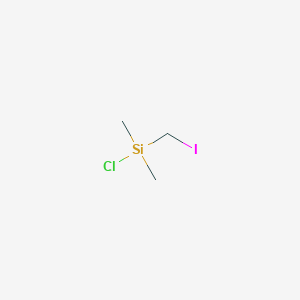
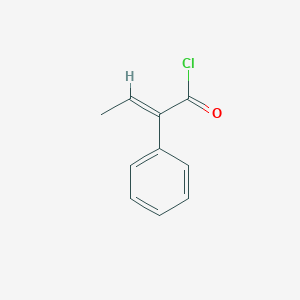
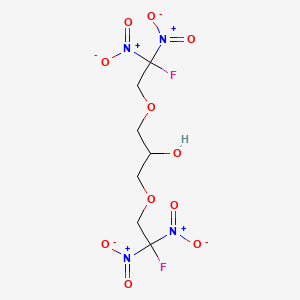
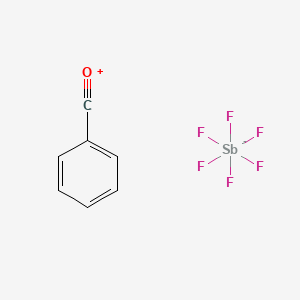
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
